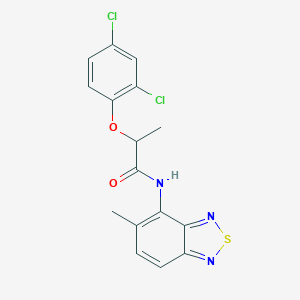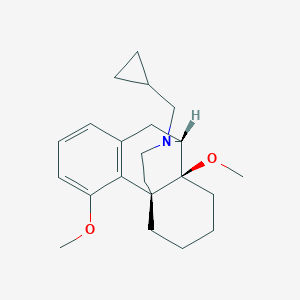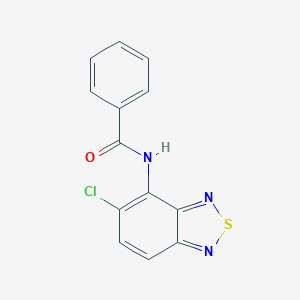![molecular formula C21H21N5O2S B237305 N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide](/img/structure/B237305.png)
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide, also known as MRS2500, is a selective antagonist of P2Y1 and P2Y12 receptors. It is a chemical compound that has been extensively studied for its potential use in scientific research. The purpose of
Wirkmechanismus
The mechanism of action of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide involves its binding to P2Y1 and P2Y12 receptors, which are G protein-coupled receptors. By blocking these receptors, it inhibits platelet activation and aggregation, which is important in preventing thrombosis. Additionally, it may have effects on neural function, although the exact mechanism is not fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide are primarily related to its effects on platelet function. By blocking P2Y1 and P2Y12 receptors, it inhibits platelet activation and aggregation, which is important in preventing thrombosis. Additionally, it may have effects on neural function, although more research is needed to fully understand its effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide in lab experiments is its selectivity for P2Y1 and P2Y12 receptors. This allows for more specific targeting of platelet function and thrombosis. However, one limitation is that its effects on neural function are not fully understood, which may limit its use in studies related to the central nervous system.
Zukünftige Richtungen
There are several future directions for research related to N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide. One direction is to further investigate its effects on neural function, as P2Y receptors are also present in the central nervous system. Additionally, it may be useful to study its effects on other cellular processes, such as inflammation and immune function. Furthermore, it may be interesting to explore its potential use in clinical settings, such as in the prevention of thrombosis.
Synthesemethoden
The synthesis of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide involves several steps. The starting material is 3-propoxybenzamide, which is then reacted with 4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide has been used in various scientific research studies. It has been shown to be a potent and selective antagonist of P2Y1 and P2Y12 receptors, which are involved in platelet activation and aggregation. Therefore, it has been used in studies related to platelet function and thrombosis. Additionally, it has been used in studies related to neural function, as P2Y receptors are also present in the central nervous system.
Eigenschaften
Produktname |
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide |
|---|---|
Molekularformel |
C21H21N5O2S |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-3-propoxybenzamide |
InChI |
InChI=1S/C21H21N5O2S/c1-3-11-28-18-6-4-5-17(12-18)19(27)22-13-15-7-9-16(10-8-15)20-25-26-14(2)23-24-21(26)29-20/h4-10,12H,3,11,13H2,1-2H3,(H,22,27) |
InChI-Schlüssel |
SIMZNDUQSBATPN-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)


![4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237279.png)
![4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237284.png)
![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)